molecular formula C6H4N2O8S B14145123 2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid CAS No. 4641-95-6

2-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid

Cat. No.: B14145123
CAS No.: 4641-95-6
M. Wt: 264.17 g/mol
InChI Key: VRJNOTJQMMXZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,5-dinitrobenzenesulfonic acid is an aromatic compound with the molecular formula C6H4N2O8S. It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid can be synthesized through the nitration of salicylic acid. The nitration process involves the reaction of salicylic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 2-hydroxy-3,5-dinitrobenzenesulfonic acid follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-hydroxy-3,5-diaminobenzenesulfonic acid.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Products vary based on the oxidizing agent and reaction conditions.

    Reduction: 2-Hydroxy-3,5-diaminobenzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-dinitrobenzenesulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro groups are involved in electron-withdrawing effects, influencing the reactivity of the benzene ring. The sulfonic acid group enhances the compound’s solubility in water and its ability to form salts.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3,5-dinitrobenzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring water solubility and specific reactivity patterns.

Properties

CAS No.

4641-95-6

Molecular Formula

C6H4N2O8S

Molecular Weight

264.17 g/mol

IUPAC Name

2-hydroxy-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H4N2O8S/c9-6-4(8(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2,9H,(H,14,15,16)

InChI Key

VRJNOTJQMMXZKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.